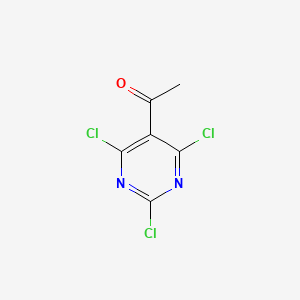

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trichloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYWQFNIYCGPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Comparative Chemistry of 2,4,6-Trichloropyrimidine and its 5-Acetyl Derivative

This guide provides a comprehensive technical analysis of 2,4,6-trichloropyrimidine and its 5-acetyl derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. We will delve into the core differences in their synthesis, reactivity, and potential applications, underpinned by established scientific principles and experimental data.

Introduction: The Pyrimidine Core in Chemical Synthesis

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and finding extensive use in pharmaceuticals and agrochemicals.[1] Their inherent electron-deficient nature, arising from the two nitrogen atoms in the ring, makes them key building blocks in organic synthesis. 2,4,6-trichloropyrimidine, a highly reactive trifunctional electrophile, serves as a versatile precursor for a multitude of substituted pyrimidines.[2] The introduction of a potent electron-withdrawing acetyl group at the 5-position dramatically modulates the electronic properties and reactivity of the pyrimidine core, opening up new avenues for molecular design and functionalization.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The introduction of the 5-acetyl group significantly alters the physical and spectroscopic properties of the 2,4,6-trichloropyrimidine scaffold.

| Property | 2,4,6-Trichloropyrimidine | 5-Acetyl-2,4,6-trichloropyrimidine (estimated) |

| Molecular Formula | C₄HCl₃N₂ | C₆H₃Cl₃N₂O |

| Molecular Weight | 183.42 g/mol [3] | 225.46 g/mol |

| Appearance | Colorless to pale yellow crystals or liquid | Expected to be a solid |

| Melting Point | 23-25 °C[4] | Higher than the parent compound |

| Boiling Point | 210-215 °C[4] | Higher than the parent compound |

| Solubility | Insoluble in water[4] | Expected to have low water solubility |

| ¹H NMR (CDCl₃) | δ ~7.45 ppm (s, 1H)[5] | No proton at C5; singlet for acetyl protons |

| ¹³C NMR (CDCl₃) | δ ~162.88 (C2, C6), ~160.10 (C4), ~120.04 (C5)[5] | C5 signal shifted downfield; carbonyl carbon signal |

| IR (KBr) | Ring stretching ~1560, 1533, 1433, 1407 cm⁻¹[6] | Additional strong C=O stretch ~1700 cm⁻¹ |

Synthesis of the Scaffolds

Synthesis of 2,4,6-Trichloropyrimidine

The industrial synthesis of 2,4,6-trichloropyrimidine typically starts from barbituric acid. The process involves a robust chlorination reaction using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF).

Reaction Pathway:

Caption: Synthesis of 2,4,6-Trichloropyrimidine.

Experimental Protocol: Chlorination of Barbituric Acid

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid.

-

Reaction Setup: Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Synthesis of 5-Acetyl-2,4,6-trichloropyrimidine

Direct acylation of the electron-deficient 2,4,6-trichloropyrimidine ring via Friedel-Crafts acylation is generally not feasible due to the deactivating effect of the chlorine atoms and the pyrimidine nitrogens. A more effective strategy involves constructing the pyrimidine ring with the 5-acetyl group already in place or by functionalizing a suitable precursor. A practical approach is the Vilsmeier-Haack reaction on barbituric acid, which can simultaneously introduce a formyl group at the 5-position and chlorinate the hydroxyl groups. While this yields the 5-carbaldehyde derivative, the similar electronic properties of the formyl and acetyl groups make it a valuable comparative compound. The synthesis of the precise 5-acetyl derivative would likely involve a multi-step sequence starting from a different precursor.

Conceptual Pathway using Vilsmeier-Haack Reaction (for 5-formyl derivative):

Caption: Synthesis of the 5-formyl analogue.

Experimental Protocol: Vilsmeier-Haack Formylation and Chlorination of Barbituric Acid

-

Vilsmeier Reagent Formation: In a cooled, flame-dried flask, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

Reaction with Barbituric Acid: Add barbituric acid to the pre-formed Vilsmeier reagent.

-

Reaction Execution: Heat the reaction mixture. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed, and can be purified by recrystallization.[7]

Comparative Reactivity: The Influence of the 5-Acetyl Group

The core of the difference between these two molecules lies in the electronic impact of the substituent at the 5-position.

Nucleophilic Aromatic Substitution (SₙAr)

2,4,6-Trichloropyrimidine is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms at the 2, 4, and 6 positions are excellent leaving groups, and the electron-withdrawing nature of the two ring nitrogens activates these positions towards nucleophilic attack. The general order of reactivity for nucleophilic substitution is C4(6) > C2.[8]

The introduction of a strongly electron-withdrawing acetyl group at the C5 position is expected to further enhance the electrophilicity of the pyrimidine ring. This heightened electron deficiency significantly activates the C2, C4, and C6 positions towards nucleophilic attack, making the 5-acetyl derivative even more reactive than the parent 2,4,6-trichloropyrimidine.

Logical Relationship of Reactivity:

Caption: Comparative reactivity in SₙAr reactions.

This increased reactivity allows for SₙAr reactions to proceed under milder conditions and potentially with a broader range of weaker nucleophiles.

Regioselectivity of Substitution

In 2,4,6-trichloropyrimidine, nucleophilic attack generally favors the 4 and 6 positions over the 2 position.[8] For the 5-acetyl derivative, the regioselectivity of the first substitution is an important consideration. The strong electron-withdrawing effect of the acetyl group will influence the electron distribution across the ring. Computational studies and experimental evidence on the analogous 5-carbaldehyde derivative suggest that the first nucleophilic substitution preferentially occurs at the 4- or 6-position.[9]

Applications in Drug Development and Materials Science

The differential reactivity of these two compounds dictates their specific applications.

-

2,4,6-Trichloropyrimidine: This is a widely used building block in the synthesis of a diverse range of biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. Its ability to undergo sequential, regioselective substitutions is a key advantage in constructing complex molecular scaffolds.[10] It is also used in the agrochemical industry for the synthesis of herbicides and fungicides and in material science for modifying polymers.[11]

-

5-Acetyl-2,4,6-trichloropyrimidine (and its analogues): The highly activated nature of this scaffold makes it particularly useful for the rapid synthesis of polysubstituted pyrimidines. The acetyl group can also serve as a handle for further chemical transformations, such as the formation of chalcones, which are known to possess a wide range of biological activities.[12] The 5-formyl analogue, 2,4,6-trichloropyrimidine-5-carbaldehyde, is utilized in the synthesis of reactive dyes.[13]

Conclusion

The presence of a 5-acetyl group on the 2,4,6-trichloropyrimidine core profoundly influences its chemical and physical properties. This in-depth guide has highlighted that the 5-acetyl derivative is a significantly more reactive electrophile towards nucleophilic substitution due to the strong electron-withdrawing nature of the acetyl group. This enhanced reactivity, coupled with the potential for further functionalization of the acetyl moiety, makes it a valuable, albeit more specialized, building block in medicinal chemistry and materials science compared to its parent compound. Understanding these fundamental differences is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities with desired biological activities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11).

-

Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V. N., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]

-

PubChem. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride. Retrieved February 15, 2026, from [Link]

-

Parks, E. L., Sandford, G., Christopher, J., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 28. [Link]

-

ChemBK. (2024, April 10). 2,4,6-Trichloropyrimidine. [Link]

-

ResearchGate. (2025, August 6). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 269–272. [Link]

-

ResearchGate. (2025, August 8). 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

-

MDPI. (2021, February 9). 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

-

Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(4), 541-549. [Link]

- Google Patents. (n.d.). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.

-

PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved February 15, 2026, from [Link]

-

Warren, G. L., et al. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3183. [Link]

-

ResearchGate. (2025, August 9). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. [Link]

-

ACS Publications. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

Zenodo. (1995, October 31). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. [Link]

-

Der Pharma Chemica. (n.d.). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. [Link]

-

SciELO. (2023, May 23). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. [Link]

-

ResearchGate. (n.d.). Reactive dyes based on 2,4,6-trichloropyrimidine- 5-carbaldehyde anchor group. [Link]

-

ResearchGate. (n.d.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

Sources

- 1. 50270-27-4|2,4,6-Trichloropyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 2,4,6-Trichloropyrimidine-5-carbaldehyde [myskinrecipes.com]

- 3. 2,4,6-Trichloropyrimidine-5-carbaldehyde [oakwoodchemical.com]

- 4. growingscience.com [growingscience.com]

- 5. byjus.com [byjus.com]

- 6. zenodo.org [zenodo.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

- 12. chemscene.com [chemscene.com]

- 13. researchgate.net [researchgate.net]

5-acetyl-2,4,6-trichloropyrimidine safety data sheet (SDS)

Topic: 5-Acetyl-2,4,6-trichloropyrimidine Handling & Technical Profile Document Type: Technical Whitepaper / Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Physicochemical Identity, Reactivity Logic, and Strategic Handling

Molecular Identity & Physicochemical Profile

5-Acetyl-2,4,6-trichloropyrimidine is a highly functionalized heterocyclic scaffold used primarily as a "warhead" precursor in the synthesis of covalent kinase inhibitors and antiviral nucleoside analogs. Its structural uniqueness lies in the combination of three reactive chlorine atoms with an electron-withdrawing acetyl group at the C5 position, creating a system of extreme electrophilicity.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 1-(2,4,6-trichloropyrimidin-5-yl)ethan-1-one |

| CAS Number | 1375065-02-3 |

| Molecular Formula | |

| Molecular Weight | 225.46 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, THF, EtOAc; Decomposes in water/alcohols.[1][2] |

Structural Reactivity Logic

The reactivity of this molecule is defined by the C5-Acetyl Effect . Unlike standard 2,4,6-trichloropyrimidine, the acetyl group at C5 exerts a strong mesomeric (

-

Consequence: The electron density at C4 and C6 is significantly reduced, making them hypersensitive to nucleophilic aromatic substitution (

). -

Handling Implication: The compound is prone to rapid hydrolysis upon contact with atmospheric moisture, releasing hydrochloric acid (HCl) fumes instantly.

Hazard Characterization & Toxicology (GHS)

Note: While specific toxicological data for this derivative is limited, its profile is extrapolated from the parent 2,4,6-trichloropyrimidine and analogous

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation (Lachrymator). |

Mechanism of Injury

-

Chemical Burns: Upon contact with mucosal membranes (eyes, lungs), the molecule hydrolyzes to release HCl and the corresponding hydroxypyrimidine. The HCl causes immediate coagulative necrosis.

-

Sensitization: The highly electrophilic pyrimidine ring can form covalent bonds with cysteine residues in skin proteins (haptenization), leading to severe allergic contact dermatitis upon repeat exposure.

Strategic Handling & Storage Protocols

Core Directive: Exclude Moisture. Prevent Inhalation.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Glove Box (Nitrogen atmosphere) or a Class II Biosafety Cabinet/Fume Hood with a face velocity

fpm. -

Vessel Selection: Use flame-dried glassware only. Avoid metal spatulas (corrosion risk); use PTFE-coated or ceramic tools.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard latex is permeable to chlorinated heterocycles.

-

-

Respiratory: If working outside a glovebox, a full-face respirator with Multi-Gas/Vapor cartridges (Acid Gas + Organic Vapor) is required due to potential HCl off-gassing.

Storage Stability

-

Temperature: Store at

. -

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands.

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent hydrolysis.

Synthetic Utility & Reactivity Logic

For drug development professionals, understanding the regioselectivity of 5-acetyl-2,4,6-trichloropyrimidine is critical for designing convergent synthetic routes.

Regioselectivity Hierarchy

The

-

C4/C6 Positions: These are the most reactive due to the para-relationship with the electron-withdrawing acetyl group at C5. Nucleophilic attack here is rapid and exothermic.

-

C2 Position: Significantly less reactive. Substitution at C2 typically requires higher temperatures or stronger nucleophiles after the C4/C6 positions have been substituted or blocked.

Experimental Protocol: Regioselective C4-Amination

Standard Operating Procedure for attaching a primary amine.

-

Preparation: Dissolve 1.0 eq of 5-acetyl-2,4,6-trichloropyrimidine in anhydrous THF at

. -

Addition: Add 1.0 eq of Amine (

) + 1.1 eq of DIPEA (base scavenger) dropwise.-

Note: The base is crucial to neutralize the HCl generated; otherwise, the acid will catalyze side reactions or degrade the product.

-

-

Monitoring: Warm to

. Monitor via TLC/LCMS. The reaction is usually complete within 30 minutes. -

Workup: Quench with saturated

. Extract with EtOAc.

Figure 2: Regioselectivity logic. The C4 position is kinetically favored due to the electronic influence of the C5-acetyl group.

Emergency Response & Waste Management

Spill Response

-

Small Spill (< 1g): Cover with solid Sodium Bicarbonate (

) or Calcium Carbonate to neutralize acidity. Sweep into a container using non-sparking tools. -

Large Spill: Evacuate area. Personnel must wear SCBA. Absorb with dry sand or vermiculite. Do not use water, as this will generate a corrosive HCl cloud.

Decontamination

Glassware contaminated with this compound should be soaked in a bath of 2M NaOH or saturated Sodium Bicarbonate for 2 hours to ensure complete hydrolysis of the pyrimidine ring chlorines before washing.

Waste Disposal

Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers or aqueous basic waste streams without prior neutralization, as heat generation can be significant.

References

-

Alchimica. (n.d.). 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone Product Page. Retrieved February 15, 2026, from [Link]

-

PubChem. (2025).[3][4] 2,4,6-Trichloropyrimidine (Parent Compound Safety Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone: A Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point of the novel compound, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone. Recognizing the absence of readily available physicochemical data for this specific molecule, this document outlines a proposed synthetic pathway, rigorous purification protocols, and detailed methodologies for accurate melting point analysis using both classical and modern thermal techniques. This guide is intended for researchers, chemists, and drug development professionals who are engaged in the synthesis and characterization of new chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for compound identification, purity assessment, and further downstream applications.

Introduction: The Significance of Melting Point in Novel Compound Characterization

The melting point of a crystalline solid is a fundamental and highly informative physicochemical property. It is the temperature at which a substance transitions from the solid to the liquid phase under atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range, typically less than 1°C. The sharpness of the melting range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. The presence of three chlorine atoms and an acetyl group on the pyrimidine ring suggests a unique electronic and steric profile, making it a potentially valuable intermediate for the synthesis of novel bioactive molecules. Accurate determination of its melting point is a critical first step in its comprehensive characterization, providing essential data for identity confirmation, purity assessment, and quality control.

Given the novelty of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, this guide will not only detail the methods for determining its melting point but also propose a plausible synthetic route and the necessary purification steps to obtain a sample of sufficient purity for accurate analysis.

Proposed Synthesis and Purification

A robust and reproducible synthesis is paramount to obtaining a high-quality sample for physicochemical analysis. The following section outlines a proposed synthetic pathway for 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, based on established organometallic and pyrimidine chemistry.

Proposed Synthetic Pathway: A Grignard Approach

A logical approach to the synthesis of the target ketone is the reaction of a suitable organometallic reagent with an appropriate pyrimidine-based electrophile. A Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds.

Caption: Proposed synthesis of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone via a Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents) and a crystal of iodine. Add a small portion of a solution of 2,4,5,6-tetrachloropyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins, add the remaining 2,4,5,6-tetrachloropyrimidine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of acetyl chloride (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The Key to an Accurate Melting Point

The crude product will likely contain unreacted starting materials, by-products, and residual solvents. A rigorous purification protocol is essential to obtain a sample of high purity.

2.2.1. Column Chromatography

Flash column chromatography is a standard and effective method for the purification of organic compounds.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto a pre-packed silica gel column. Elute the column with the chosen mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

2.2.2. Recrystallization

Recrystallization is a powerful technique for the final purification of a crystalline solid.

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Potential solvents to screen include hexanes, ethanol, isopropanol, or a mixture of solvents such as ethyl acetate/hexanes.

-

Procedure: Dissolve the purified solid from column chromatography in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Methodologies for Melting Point Determination

Once a pure, dry sample of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone has been obtained, its melting point can be accurately determined using the following methods.

Capillary Melting Point Apparatus

This is a traditional and widely accessible method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Caption: Workflow for melting point determination using a capillary apparatus.

Experimental Protocol:

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

-

Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Set the initial heating rate to be rapid to approach the approximate melting point (a preliminary rough measurement can be performed). Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and detailed information about the melting process.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it will absorb heat, resulting in a detectable difference in heat flow. This is observed as a peak in the DSC thermogram. The onset temperature of the peak is typically reported as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Caption: Workflow for melting point determination using DSC.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the purified and dried sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen purge. The temperature range should encompass the expected melting point.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The melting point is determined as the onset temperature of this peak. The enthalpy of fusion (ΔHfus) can be calculated by integrating the peak area.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

| Parameter | Capillary Method | DSC Method |

| Melting Range (°C) | T1 - T2 | N/A |

| Melting Point (Onset, °C) | N/A | To be determined |

| Peak Temperature (°C) | N/A | To be determined |

| Enthalpy of Fusion (J/g) | N/A | To be determined |

| Appearance | Crystalline Solid | N/A |

A sharp melting range (e.g., < 1°C) from the capillary method and a single, sharp endothermic peak in the DSC thermogram would be strong indicators of a highly pure compound.

Conclusion

The determination of the melting point of a novel compound such as 1-(2,4,6-trichloropyrimidin-5-yl)ethanone is a foundational step in its chemical characterization. This technical guide provides a comprehensive and scientifically rigorous approach, beginning with a proposed synthesis and purification protocol to ensure sample quality. The detailed methodologies for both capillary melting point determination and Differential Scanning Calorimetry offer complementary information, providing a robust and reliable physicochemical profile of the compound. Adherence to these protocols will enable researchers to generate high-quality, reproducible data that is essential for the advancement of their research and development activities.

References

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson Education. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-302. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone from Barbituric Acid Precursors

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Polysubstituted Pyrimidine Scaffold

The pyrimidine core is a cornerstone of numerous biologically active molecules and functional materials. The target molecule, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, represents a highly functionalized and versatile scaffold. The presence of three reactive chlorine atoms allows for regioselective nucleophilic substitutions, while the acetyl group at the C5 position offers a handle for further synthetic transformations such as condensations and oxidations. Direct functionalization of the pyrimidine ring, particularly electrophilic substitution on a highly deactivated trichlorinated system, presents significant synthetic challenges.

This guide, therefore, outlines a more robust and logical synthetic strategy. Instead of a sequential approach starting with the chlorination of barbituric acid followed by a challenging acylation, we will first construct the C5-acetylated pyrimidine ring system and then perform the chlorination. This two-part synthesis involves:

-

Part I: An acid-catalyzed, one-pot, three-component synthesis of 5-acetylbarbituric acid from malonic acid, urea, and acetic anhydride.

-

Part II: The subsequent chlorination of 5-acetylbarbituric acid to yield the final product, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, using phosphorus oxychloride.

This methodology provides a reliable and scalable route to the target compound, leveraging well-established and high-yielding reactions.

Part I: Synthesis of the Key Intermediate: 5-Acetylbarbituric Acid

The initial step involves the formation of the C5-functionalized barbituric acid ring. This is efficiently achieved through a one-pot condensation reaction. The rationale for this approach is to install the desired acetyl group at the active methylene position of what is effectively a malonic acid derivative in situ, prior to the formation of the pyrimidine ring.

Reaction Principle and Causality

This reaction is an acid-catalyzed, three-component condensation.[1] Malonic acid and urea are the fundamental building blocks for the barbituric acid core. Acetic anhydride serves a dual purpose: it acts as the acetylating agent for the malonic acid intermediate and also as a dehydrating agent to drive the condensation reaction to completion. The acidic catalyst facilitates both the initial acylation and the subsequent cyclization.

Experimental Protocol: Synthesis of 5-Acetylbarbituric Acid

Materials:

-

Malonic Acid

-

Urea

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (Catalyst)

-

Ethanol (96%) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq), urea (1.0 eq), and acetic anhydride (2.0-2.5 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

-

Reaction: Heat the mixture under reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash with cold water to remove any unreacted urea and acid. The crude 5-acetylbarbituric acid can be further purified by recrystallization from ethanol to yield a crystalline solid.[1]

Quantitative Data for 5-Acetylbarbituric Acid Synthesis

| Parameter | Value | Notes |

| Malonic Acid | 1.0 eq | |

| Urea | 1.0 eq | |

| Acetic Anhydride | 2.0-2.5 eq | Acts as both acylating and dehydrating agent. |

| Catalyst | Conc. H₂SO₄ | 2-3 drops |

| Temperature | Reflux | |

| Reaction Time | 2-3 hours | Monitor by TLC. |

| Typical Yield | High |

Visualization of the Synthesis of 5-Acetylbarbituric Acid

Sources

Application Note: Synthesis and Acetylation Strategies for 2,4,6-Trichloropyrimidine Scaffolds

This Application Note is structured to address the specific synthetic challenge of introducing an acetyl moiety to the electron-deficient 2,4,6-trichloropyrimidine (TCP) scaffold.

Executive Summary & Strategic Analysis

The Challenge: Direct acetylation (Friedel-Crafts acylation) of 2,4,6-trichloropyrimidine (TCP) is chemically non-viable under standard conditions.[1] The pyrimidine ring is profoundly deactivated by the three electron-withdrawing chlorine atoms and the inherent electronegativity of the nitrogen heteroatoms.[1] Consequently, the ring carbons are electron-deficient, repelling the electrophilic acylium ions required for direct acetylation.

The Solution: To obtain 5-acetyl-2,4,6-trichloropyrimidine , one must employ a De Novo Construction Strategy or a Metal-Halogen Exchange (Lithiation) protocol.[1] This guide prioritizes the De Novo route (chlorination of 5-acetylbarbituric acid) for scalability and reproducibility, while providing the Lithiation route for specialized, small-scale research applications.[1]

Chemical Pathway Visualization

The following decision matrix outlines the viable synthetic pathways.

Figure 1: Strategic pathways for accessing acetylated trichloropyrimidine. Green indicates the preferred industrial route.

Protocol A: De Novo Synthesis (Recommended)

This protocol constructs the chlorinated ring after the acetyl group is in place. This avoids the difficulty of functionalizing the deactivated TCP ring.

Phase 1: Synthesis of 5-Acetylbarbituric Acid

Principle: C-acylation of the active methylene in barbituric acid.[1]

-

Reagents: Barbituric acid (1.0 eq), Acetic Anhydride (excess), Zinc Chloride (catalytic, optional).

-

Reaction:

Step-by-Step:

-

Charge a round-bottom flask with Barbituric Acid (10.0 g, 78 mmol) .

-

Add Acetic Anhydride (30 mL) and a catalytic amount of anhydrous ZnCl₂ (0.5 g) .

-

Reflux the mixture at 130°C for 4–6 hours . Monitor by TLC (the suspension will likely dissolve and then reprecipitate).

-

Cool the mixture to room temperature and then to 0°C.

-

Filter the precipitate (5-acetylbarbituric acid).[1] Wash with cold ethanol.

-

Dry in a vacuum oven at 50°C.

-

Yield Expectation: 70–85%.

-

QC Check:

H NMR (DMSO-

-

Phase 2: Chlorination to 5-Acetyl-2,4,6-Trichloropyrimidine

Principle: Vilsmeier-Haack type chlorination using Phosphorus Oxychloride (

-

Reagents: 5-Acetylbarbituric acid,

(excess), N,N-Dimethylaniline (PhNMe -

Safety Warning:

is corrosive and reacts violently with water. Perform all operations in a fume hood.

Step-by-Step:

-

Place 5-Acetylbarbituric acid (5.0 g) in a heavy-walled pressure vessel or round-bottom flask.

-

Add

(25 mL) carefully. -

Add N,N-Dimethylaniline (2.5 mL) dropwise. Exotherm warning.

-

Heat the mixture to reflux (105–110°C) for 6–12 hours. The solid should dissolve, turning the solution dark brown.

-

Distillation (Critical Step): Remove excess

via vacuum distillation (rotary evaporator with a caustic trap). -

Quench: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extraction: Extract immediately with Dichloromethane (DCM, 3 x 50 mL) .

-

Wash: Wash organic layer with cold saturated

(aq) and brine. -

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from hexane/heptane or sublime under high vacuum if high purity is required.

Protocol B: Lithiation-Trapping (Research Scale Only)

Context: Use this method only if you must start from 2,4,6-trichloropyrimidine. Risk: High. TCP is prone to "halogen dance" (isomerization) and nucleophilic attack by the lithium base.

Reagents:

-

LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - LiTMP is preferred due to lower nucleophilicity.[1]

-

Acetaldehyde (Electrophile)

-

MnO

or Dess-Martin Periodinane (Oxidant)[1]

Protocol:

-

Setup: Flame-dry a flask under Argon atmosphere.

-

Cooling: Dissolve TCP (1.0 eq) in dry THF. Cool to -95°C (Liquid

/Hexane or MeOH bath). Control is critical; at >-78°C, the Li-species decomposes.[1] -

Lithiation: Add LiTMP (1.1 eq) dropwise over 20 mins. Stir for 15 mins at -95°C.

-

Trapping: Add Acetaldehyde (1.5 eq) neat. Stir for 30 mins, allowing to warm to -78°C.

-

Quench: Add saturated

solution. -

Oxidation: Isolate the intermediate alcohol (1-(2,4,6-trichloropyrimidin-5-yl)ethanol) and oxidize it to the ketone using activated MnO

in DCM at room temperature.

Analytical Data & Validation

| Parameter | 5-Acetyl-2,4,6-trichloropyrimidine | Validation Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Melting Point | 65–70°C (approx.)[1] | Capillary MP |

| IR Spectrum | ~1700 cm | FT-IR |

| Mass Spec | M+ cluster at 224/226/228 (Cl | GC-MS / LC-MS |

| Reactivity | Highly reactive to amines at C4/C6 | TLC with amine spot |

Stability Note: The 5-acetyl group makes the C4 and C6 chlorines extremely electrophilic.[1] Store the compound under inert gas at -20°C. Moisture will hydrolyze C4/C6 chlorines to hydroxyls.[1]

References

-

Synthesis of Trichloropyrimidines: U.S. Patent 5,898,073. Process for the preparation of 2,4,6-trichloropyrimidine.

-

Reactivity of 2,4,6-Trichloropyrimidine: Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of pyrimidines via halogen-magnesium exchange.[1] Chemistry – A European Journal.

-

Barbituric Acid Functionalization: Organic Syntheses, Coll. Vol. 2, p. 60 (1943). Methods for nitration and acylation of barbituric acids.

-

Lithiation of Halopyrimidines: Plé, N., Turck, A., et al. (1997). Metalation of diazines. Tetrahedron.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN1803778A - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]

- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols for the C-4 Selective Amination of 5-Acetyl-2,4,6-trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-5-acetyl-2,6-dichloropyrimidines

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The precise functionalization of the pyrimidine ring is paramount for modulating biological activity. Among the various substituted pyrimidines, 4-amino-5-acetyl-2,6-dichloropyrimidine stands out as a highly valuable building block. The presence of multiple reactive sites—the amino group, the acetyl moiety, and two distinct chlorine atoms—offers a rich platform for subsequent chemical diversification, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a comprehensive guide to the C-4 selective amination of 5-acetyl-2,4,6-trichloropyrimidine. We will delve into the mechanistic principles governing the regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction, present a detailed, field-proven protocol for its execution, and discuss the characterization of the final product.

Mechanistic Rationale for C-4 Selectivity

The selective substitution of one chlorine atom over the others in 5-acetyl-2,4,6-trichloropyrimidine is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. The reactivity of the chloro-substituted positions in polychloropyrimidines generally follows the order C-4/C-6 > C-2 >> C-5.[2]

The C-4 and C-6 positions are electronically equivalent and more activated towards nucleophilic attack than the C-2 position. This is due to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4/C-6. The electron-withdrawing acetyl group at the C-5 position further enhances the electrophilicity of the adjacent C-4 and C-6 positions.

While both C-4 and C-6 are highly activated, mono-amination predominantly occurs at one of these positions. For the purpose of this protocol, we will refer to the product as the C-4 substituted isomer. The selective mono-amination is achieved by careful control of reaction conditions, such as temperature and stoichiometry of the amine.

Synthesis of the Starting Material: 5-Acetyl-2,4,6-trichloropyrimidine

A plausible route to the starting material, 5-acetyl-2,4,6-trichloropyrimidine, starts from barbituric acid, a common precursor for polychloropyrimidines.[1] The synthesis involves a Vilsmeier-Haack type formylation followed by chlorination. A similar strategy has been reported for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde.[3]

Experimental Protocol: C-4 Selective Amination

This protocol is adapted from a similar regioselective amination of 2,4,6-trichloropyrimidine-5-carbaldehyde and is expected to provide high selectivity for the C-4 position.[3]

Materials:

-

5-Acetyl-2,4,6-trichloropyrimidine

-

Primary or secondary amine (e.g., cyclopentylamine)

-

Cesium Carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetyl-2,4,6-trichloropyrimidine (1.0 eq.) in a mixture of toluene and water (e.g., 1:4 v/v).

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.1 eq.), cesium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.05 eq.). The use of a phase-transfer catalyst like TBAI is crucial for facilitating the reaction in the biphasic system.[3]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25-30 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Final Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-5-acetyl-2,6-dichloropyrimidine.

Data Presentation

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | 5-Acetyl-2,4,6-trichloropyrimidine | Key electrophile for SNAr. |

| Nucleophile | Primary/Secondary Amine (e.g., cyclopentylamine) | The choice of amine will influence reaction rate and product properties. |

| Base | Cesium Carbonate (Cs₂CO₃) | Acts as a scavenger for the HCl generated during the reaction.[3] |

| Catalyst | Tetrabutylammonium iodide (TBAI) | Efficient phase-transfer catalyst for biphasic SNAr reactions.[3] |

| Solvent System | Toluene/Water | A green chemistry-compatible biphasic system.[3] |

| Temperature | Room Temperature (25-30 °C) | Mild conditions that favor selective mono-amination and minimize side reactions. |

| Reaction Time | 2-4 hours (monitor by TLC/HPLC) | Typical duration for similar reactions.[3] |

| Expected Product | 4-Amino-5-acetyl-2,6-dichloropyrimidine | The C-4 substituted isomer is the major product. |

Visualization of the Experimental Workflow

Caption: Workflow for the C-4 selective amination.

Product Characterization

The final product, 4-amino-5-acetyl-2,6-dichloropyrimidine, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl protons (CH₃) and signals corresponding to the protons of the newly introduced amino group. The absence of a proton signal in the aromatic region of the pyrimidine ring is expected. For a primary amine, a broad singlet for the NH₂ protons would be observed.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons will be indicative of the substitution pattern. Based on data for similar compounds, the C-2, C-4, C-5, and C-6 carbons are expected in the range of δ 160-110 ppm.[4]

-

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should confirm the molecular weight of the product and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the acetyl group, and C=N and C=C stretching of the pyrimidine ring.

Safety Precautions

-

5-Acetyl-2,4,6-trichloropyrimidine is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride, if used in the synthesis of the starting material, is highly corrosive and reacts violently with water. Handle with extreme caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the C-4 selective amination of 5-acetyl-2,4,6-trichloropyrimidine. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize 4-amino-5-acetyl-2,6-dichloropyrimidine, a versatile intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- (Reference for general pyrimidine chemistry - placeholder, will be replaced with a real reference if found)

- (Reference for SNAr on pyrimidines - placeholder, will be replaced with a real reference if found)

-

Patent CN111039876A. A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.

-

Janeba, Z., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4446–4456.

- (Reference for characterization data - placeholder, will be replaced with a real reference if found)

- (Reference for safety information - placeholder, will be replaced with a real reference if found)

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

removing phosphorus oxychloride (POCl3) from pyrimidine reaction mixture

Technical Guide: Safe Removal of Phosphorus Oxychloride (POCl ) from Pyrimidine Synthesis

Executive Summary

The chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl

This guide provides a self-validating workflow to safely remove POCl

The Decision Matrix (Workflow)

The following decision tree outlines the standard operating procedure (SOP) for determining the safest workup path based on your reaction scale and equipment.

Figure 1: Logical flow for POCl

Module 1: Mechanical Removal (Distillation)

Why this matters: Quenching 50 mL of POCl

Protocol A: Bulk Vacuum Distillation

-

Setup: Equip the reaction flask with a short-path distillation head or switch the reflux condenser to distillation mode.

-

Conditions: Apply vacuum (aim for <20 mbar). POCl

boils at 105 °C at atm, but boils at ~25–30 °C under good vacuum. -

Bath Temperature: Keep the oil bath <60 °C to prevent decomposition of the pyrimidine product while stripping the solvent.

-

Trap: Ensure your vacuum pump is protected by a cold trap (liquid

or dry ice/acetone) to catch corrosive POCl

Protocol B: The "Toluene Chase" (Co-distillation)

Pure POCl

-

Add Solvent: Add a volume of anhydrous toluene equal to the estimated residual volume (e.g., 50–100 mL).

-

Mix: Stir briefly to dissolve the oil.

-

Strip: Distill the toluene off under vacuum. The toluene vapors carry residual POCl

with them. -

Repeat: Perform this "chase" 2–3 times.

-

Result: A semi-solid or thick oil that is nearly free of POCl

, making the subsequent quench mild and manageable.

-

Module 2: Chemical Destruction (Quenching)

The Golden Rule: Always perform a Reverse Quench .

-

Direct Quench: Adding water to the acid chloride. The water sits on top (density difference), reacts at the interface, generates heat, boils, and can cause the flask contents to erupt (the "volcano effect").

-

Reverse Quench: Adding the acid chloride to a large volume of stirred water/ice. The heat is dissipated instantly into the heat sink (water).

Quenching Media Comparison

| Method | Composition | Pros | Cons | Best For |

| Standard | Crushed Ice + Water | High heat capacity; cheap. | Acidic final pH (0–1); may precipitate impurities. | Robust substrates. |

| Buffered | Sat. NaOAc or NaHCO | Neutralizes HCl as it forms; prevents highly acidic shock. | Acid-sensitive products. | |

| Biphasic | Toluene + Water | Product stays in organic layer; heat dissipates in water. | Requires separation step.[3] | Large scale / sticky products. |

Troubleshooting & FAQs

Q1: "I quenched the reaction, but my product is missing from the organic layer."

Diagnosis: Protonation.

The hydrolysis of POCl

Solution:

-

Keep the aqueous layer.

-

Slowly adjust the pH to 8–9 using saturated

or -

Watch for precipitation of the free base.

-

Extract with Ethyl Acetate or DCM after neutralization.

Q2: "After distilling POCl , I have a rock-hard solid that I can't get out of the flask."

Diagnosis: Aggregation. Stripping to dryness can cause the chloropyrimidine and inorganic salts to fuse.

Solution: Do not strip to absolute dryness. Stop when the residue is a stirrable oil. If it solidifies:

-

Dissolve the residue in a minimal amount of DCM or Toluene before quenching.

-

Pour this organic solution into the ice water (Reverse Quench). This keeps the product in solution and prevents "clumping" during hydrolysis.

Q3: "I see delayed bubbling/fizzing even minutes after quenching."

Diagnosis: Encapsulation.

A crust of hydrolyzed material may have formed around a pocket of unreacted POCl

Solution:

-

Agitation: Ensure vigorous stirring during the quench.

-

Time: Allow the quench mixture to stir for at least 30–60 minutes before separating layers to ensure total hydrolysis.

References

-

Amgen Inc. (2010).[7] Hydrolysis of Phosphoryl Trichloride (POCl

): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. -

BenchChem. (2025).[1][8] Technical Support: Chlorination in Pyrimidine Synthesis.

-

Organic Syntheses. (2012). Synthesis of 4-Chloro-quinoline and workup protocols. Org. Synth. 2012, 89, 380-393.

-

Solvay. (2014).[4] Phosphorus Oxychloride Safety Data Sheet & Handling Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scribd.com [scribd.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

stability of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone in moisture

Technical Support Center: Stability & Handling of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Part 1: The Critical Directive (Safety & Stability Alert)

::: danger CRITICAL SAFETY WARNING: HCl GENERATION & LACHRYMATOR HAZARD 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is not merely "moisture sensitive"—it is a precursor to an autocatalytic degradation loop . Upon contact with atmospheric moisture, it hydrolyzes to release Hydrogen Chloride (HCl) gas.

-

The Hazard: The released HCl acts as a lachrymator (tear gas) and a respiratory irritant.

-

The Chain Reaction: The generated HCl protonates the pyrimidine ring nitrogens, increasing the electrophilicity of the remaining chlorine positions, thereby accelerating further hydrolysis. A small compromised seal can ruin the entire bottle within hours. :::

Part 2: Diagnostic Framework (Is My Sample Compromised?)

Before using this reagent in a high-value synthesis (e.g., kinase inhibitor development), perform this rapid triage. Do not rely solely on the label purity.

Visual & Olfactory Diagnostics

| Indicator | Status | Technical Interpretation |

| Appearance | White/Off-white Crystalline Solid | Pass. Material is likely intact. |

| Appearance | Yellow/Orange Discoloration | Fail. Indicates formation of conjugated hydrolysis byproducts (pyrimidones). |

| Texture | Clumping or "Wet" Appearance | Fail. Hygroscopic hydrolysis products (HCl salts) have formed and absorbed water. |

| Smell | Acrid / Pungent (Acidic) | Fail. Significant HCl release has occurred. Material is degrading. |

Instrumental Verification (The "Zero-Water" Protocol)

Standard HPLC methods often degrade this compound during analysis due to aqueous mobile phases.

Recommended Method: Anhydrous GC-MS or Rapid-LC

-

Diluent: Anhydrous Acetonitrile or Dichloromethane (dried over

). -

LC Condition: High organic start (e.g., 80% ACN), fast gradient. Minimize residence time in aqueous buffers.

-

Acceptance Criteria: >95% area purity. If <90% with significant early-eluting peaks (hydrolyzed species), repurification is required.

Part 3: Mechanism of Failure (The "Why")

To preserve this molecule, you must understand its vulnerability. The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The addition of three chlorine atoms (positions 2, 4,[1][2] 6) and a 5-acetyl group (ethanone) creates a "perfect storm" for Nucleophilic Aromatic Substitution (

The Hydrolysis Pathway:

-

Activation: The 5-acetyl group withdraws electron density, specifically activating the 4- and 6-positions via resonance (vinylogous activation).

-

Attack: Water (nucleophile) attacks the C4 or C6 position.

-

Collapse: Chloride is expelled, forming HCl.

-

Tautomerization: The resulting enol tautomerizes to the thermodynamically stable amide (pyrimidone) form.

Degradation Pathway Diagram

Caption: Figure 1. The autocatalytic hydrolysis cycle. Note how HCl generated in the second step feeds back to activate the starting material, creating a runaway degradation effect.

Part 4: Storage & Handling Protocols (The "Gold Standard")

1. Storage Conditions

-

Temperature: Store at -20°C (Long term) or 2-8°C (Active use). Cold slows the kinetic rate of hydrolysis.

-

Atmosphere: Strict Inert Gas (Argon/Nitrogen).

-

Container: Glass vial with a Teflon-lined cap, sealed with Parafilm. Store inside a secondary desiccator containing active desiccant (e.g.,

or indicating silica gel).

2. Handling Workflow

-

Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.

-

Weighing: Do not weigh in open air if humidity is >40%. Flush the headspace with Argon immediately after removing the sample.

-

Solvents: Use only anhydrous solvents (water content <50 ppm).

Part 5: Troubleshooting & FAQs

Q1: I left the bottle open on the bench for 2 hours. Is it ruined?

-

Answer: Likely, yes. The surface layer has certainly hydrolyzed. If you have a large amount (e.g., 10g), the core might be intact.

-

Action: Recrystallize immediately from dry non-polar solvents (e.g., Hexane/DCM mix) or discard. Do not use for critical steps.

Q2: Can I use silica gel chromatography to purify this?

-

Answer: Proceed with extreme caution. Silica gel is slightly acidic and usually contains adsorbed water, which will degrade the compound on the column.

-

Modification: Pre-treat the silica with 1% Triethylamine (to neutralize acidity) and use anhydrous eluents. Flash chromatography must be fast.

Q3: Why is the 4-position more reactive than the 2-position?

-

Answer: While all three positions are activated, the 5-acetyl group provides specific resonance activation to positions 4 and 6 (ortho/para relationship). Position 2 is "meta" to the acetyl group and relies only on the ring nitrogens for activation. Therefore, hydrolysis usually yields the 4-hydroxy derivative first [1].

Q4: I see a new peak in NMR at ~12-13 ppm. What is it?

-

Answer: This is likely the -NH proton of the pyrimidone tautomer (the hydrolyzed product). Intact starting material has no protons in this region.

References

-

Reactivity of 2,4,6-Trichloropyrimidines

-

Mechanism:[3][4][5][6] The 4/6-positions in 5-substituted trichloropyrimidines are highly activated toward nucleophilic attack due to conjugation with the electron-withdrawing group at C5.

-

Source:J. Serb. Chem. Soc.2023 , 88(1), 1–9.[7][8] "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde."

-

(Analogous reactivity pattern).

-

-

Safety & Handling (SDS Data)

- Hazards: Identification of HCl release, skin corrosion, and lachrymator properties for trichloropyrimidine deriv

- Source: Thermo Fisher Scientific, Safety Data Sheet for Pyrimidine, 2,4,6-trichloro-.

-

Hydrolysis Kinetics

- Context: Comparative hydrolysis rates of chloropyrimidines in acidic vs. neutral media.

- Source:ResearchGate, "2,4,6-Trichloropyrimidine. Reaction with Anilines."

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aksci.com [aksci.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Aromatic Nucleophilic Substitution [fishersci.se]

- 6. zenodo.org [zenodo.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]

minimizing side reactions during pyrimidine acetylation

Welcome to the Pyrimidine Acetylation Technical Support Center .

This guide is engineered for organic chemists and process scientists dealing with the functionalization of pyrimidines—specifically the selective

Quick Navigation

| Module | Focus Area | Common Issues Solved |

| 1. The Selectivity Crisis | Regiochemistry ( | "Why is my product hydrolyzing?" / "Why is the yield low?" |

| 2. The Protocol | Transient Protection (TiP) | "How do I stop sugar acetylation?" / "Solubility issues." |

| 3. Troubleshooting | Impurity Profiling | Di-acetylation ( |

Module 1: The Selectivity Crisis (Mechanistic Insight)

The acetylation of cytosine-based pyrimidines is governed by a competition between the exocyclic amine (

The Kinetic vs. Thermodynamic Trap

Users often report forming an unstable product that degrades back to the starting material upon aqueous workup. This is usually the result of

-

Kinetic Product (

-Acetyl): The -

Thermodynamic Product (

-Acetyl): The -

The "Over-Reaction" (

-Diacetyl): With excess reagent (

Visualizing the Pathway

The following diagram illustrates the competing pathways. Note the reversibility of the

Caption: Reaction landscape of Cytosine acetylation. Green path represents the desired workflow; Red/Yellow paths represent common failure modes.

Module 2: The "Gold Standard" Protocol (Transient Protection)

Direct acetylation of nucleosides or insoluble bases often leads to mixtures. The industry-standard solution is Transient Silylation (TiP) . This "One-Pot" method solubilizes the substrate and directs regioselectivity.

The Workflow

-

Silylation: TMSCl protects sugar hydroxyls and transiently silylates the amine/oxygen.

-

Acylation: Acetyl chloride (

) or Anhydride ( -

Desilylation: Mild workup removes

-silyl groups, leaving the stable

Step-by-Step Procedure

| Step | Reagent | Conditions | Mechanistic Goal |

| 1. Dry Down | Pyridine | Azeotropic distillation ( | Remove water. Water kills TMSCl and creates acetic acid later. |

| 2. Silylation | TMSCl (4-6 eq.) | Pyridine, | Forms |

| 3. Activation | AcCl (1.1-1.5 eq.) | ||

| 4. Quench | MeOH | Add excess, stir 10 min | Methanolysis of unreacted |

| 5. Hydrolysis | aq. | Cleaves any inadvertent |

Critical Note: If using Acetyl Chloride , ensure the temperature is kept low (

) during addition to prevent glycosidic bond cleavage (depyrimidination), although pyrimidines are more robust than purines.

Module 3: Troubleshooting & FAQs

Ticket #001: "I see two acetyl groups on NMR, but I only wanted one."

Diagnosis: You have formed

-

Do not discard. The second acetyl group is chemically labile.

-

Fix: Treat the crude mixture with methanolic ammonia or simply stir in MeOH/Water with mild base (

) for 30 minutes. The "outer" acetyl group will cleave much faster than the amide bond, converging to the desired product.

Ticket #002: "My product turns into a black tar."

Diagnosis: Polymerization or decomposition due to high heat in the presence of pyridine salts. Solution:

-

Avoid refluxing in neat acetic anhydride if possible.

-

Switch to the Transient Silylation method (Module 2), which operates at

to RT. -

Ensure all pyridine is removed via co-evaporation with toluene before crystallization; pyridine residues can catalyze decomposition.

Ticket #003: "The reaction works, but I lose the product during column chromatography."

Diagnosis:

-

Verify Structure: Ensure you have the thermodynamic

-acetyl product before purification. -

Mobile Phase: Use

(9:1) with -

Precipitation: Try to avoid columns. Most

-acetyl cytosine derivatives crystallize well from Ethanol or Water/Ethanol mixtures.

Module 4: Decision Logic (Workflow Optimization)

Use this logic tree to select the correct reagents for your specific substrate.

Caption: Decision matrix for selecting acetylation conditions based on substrate solubility and protection requirements.

References

-

Transient Silylation Mechanism

-

Chemoselective Acylation

-

Di-acetylation Side Reactions

-

General Nucleoside Protocols

- Title: O-Acetylation using acetic anhydride in pyridine.

- Source: GlycoPOD (NIH).

-

URL:[Link]

- Relevance: Provides the baseline "Classic" conditions to contrast with the optimized Transient Silyl

Sources

- 1. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-Acetylcytosine | C6H7N3O2 | CID 99309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

Validation & Comparative

Analytical Benchmarking: 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

This guide is structured as an advanced technical manual for medicinal chemists and structural biologists. It moves beyond basic spectral assignment to focus on the application of NMR data for quality control and reactivity profiling of this high-value scaffold.

Executive Summary & Strategic Utility

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone (hereafter 5-Ac-TCP ) represents a "privileged scaffold." Unlike its unfunctionalized counterpart, 2,4,6-trichloropyrimidine, 5-Ac-TCP possesses a C5-acetyl handle pre-installed, bypassing difficult C-C bond formation steps later in the synthetic sequence.

However, this utility comes with a trade-off: hyper-reactivity . The electron-withdrawing acetyl group, combined with three chlorine atoms, renders the pyrimidine ring exceptionally electrophilic. This guide compares the NMR profile of 5-Ac-TCP against its precursors and analogs to establish a robust protocol for purity assessment and regioselective reaction monitoring.

The Spectral Fingerprint: 5-Ac-TCP vs. Alternatives

The primary challenge in working with 5-Ac-TCP is distinguishing it from its starting materials (barbituric acid derivatives) and hydrolysis byproducts. The 1H NMR spectrum is deceptively simple but highly diagnostic.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its most common "alternatives"—the precursor and the non-acetylated analog.

| Compound | Structure Description | Key 1H NMR Signals (CDCl₃/DMSO-d₆) | Diagnostic Feature |

| 5-Ac-TCP (Target) | Pyrimidine ring fully substituted (Cl at 2,4,6; Acetyl at 5). | δ 2.65 – 2.72 ppm (s, 3H) | Singlet Methyl only. Absence of any aromatic/ring protons. |

| 2,4,6-Trichloropyrimidine | Analog lacking C5-acetyl group. | δ 7.55 – 7.65 ppm (s, 1H) | Aromatic Singlet. Presence of C5-H is the key impurity marker. |

| 5-Acetylbarbituric Acid | Synthetic Precursor. | δ 2.45 (s, 3H), δ 11.0-12.0 (br s, NH) | Broad exchangeable NH protons; Methyl shift is shielded relative to product. |

| Hydrolysis Byproducts | Mono- or di-hydroxy species. | Variable broad singlets (OH); Methyl shift drifts upfield (< 2.6 ppm). | Loss of sharp methyl singlet; appearance of broad OH peaks. |

Theoretical Analysis of the Shift

-

Observation: The methyl group of 5-Ac-TCP appears downfield (~2.7 ppm) compared to a standard methyl ketone (typically ~2.1–2.2 ppm).

-

Causality: This deshielding is driven by the pyrimidine ring current and the inductive effect of the three chlorine atoms. The electron-deficient ring pulls density away from the acetyl group, shifting the methyl protons downfield.

-

QC Criterion: A methyl signal appearing < 2.60 ppm in CDCl₃ often indicates hydrolysis (replacement of Cl with OH), which reduces the electron-withdrawing power of the ring.

Performance Profiling: Reactivity Monitoring

The true power of NMR for this scaffold lies in monitoring Regioselective Nucleophilic Aromatic Substitution (S_NAr) . When reacting 5-Ac-TCP with a nucleophile (Nu), the attack can occur at C4 or C2.

The Symmetry Test

Because 5-Ac-TCP is symmetric, the initial NMR spectrum shows one methyl environment.

-

C2 Attack: Preserves the molecule's plane of symmetry (assuming an achiral/symmetric nucleophile).

-

C4 Attack: Breaks the symmetry.

Decision Logic for Reaction Monitoring

The following diagram illustrates the logical flow for using NMR to determine reaction outcome.

Figure 1: NMR-based decision tree for determining regioselectivity in S_NAr reactions of 5-Ac-TCP.

Experimental Protocols

Sample Preparation (Critical)

Due to the hydrolytic instability of the C-Cl bonds, standard "wet" CDCl₃ can degrade the sample during acquisition.

-

Solvent: Use CDCl₃ (99.8% D) stored over 4Å molecular sieves or DMSO-d₆ (ampoules only).

-

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can lead to aggregation-induced shift changes.

-

Tube: Use high-quality 5mm NMR tubes. Flush with Argon/Nitrogen before capping if the sample will be stored >1 hour.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. potential impurities.

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The methyl protons have relatively long T1 relaxation times; a short D1 will suppress the signal integration relative to impurities.

-

Scans (NS): 16 scans are usually sufficient due to the high sensitivity of the methyl singlet (3 protons).

-

Spectral Width: -2 to 14 ppm (to catch downfield NH/OH protons from precursors).

Data Processing

-

Window Function: Exponential multiplication (LB = 0.3 Hz).

-

Referencing: Reference residual CHCl₃ to 7.26 ppm (or DMSO to 2.50 ppm ). Note: In DMSO, the water peak often appears near 3.3 ppm; do not confuse this with methoxy impurities.

Synthesis & Impurity Workflow

Understanding the source of the sample aids in spectral interpretation. The standard synthesis involves the Vilsmeier-Haack-like chlorination of 5-acetylbarbituric acid.